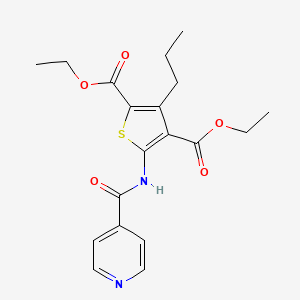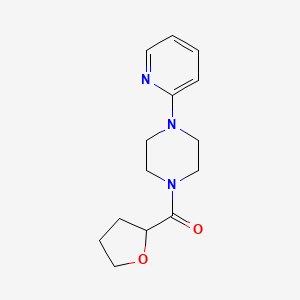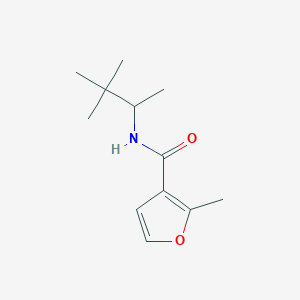![molecular formula C15H20Cl2N2O4S B4180613 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine, also known as SB-269970, is a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a subtype of serotonin receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and sleep. SB-269970 has been widely studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia.
Mécanisme D'action
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. This compound blocks the activity of the 5-HT7 receptor, which leads to changes in the levels of various neurotransmitters, such as dopamine and norepinephrine, and ultimately results in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of schizophrenia. In addition, this compound has been shown to regulate circadian rhythms, which may contribute to its therapeutic effects in various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine is its selectivity for the 5-HT7 receptor, which allows for more specific targeting of this receptor subtype. This can be useful in studying the role of the 5-HT7 receptor in various physiological processes and diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the 5-HT7 receptor. This can be a challenge in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia. Another direction is to study its role in the regulation of circadian rhythms, which may have implications for the treatment of sleep disorders and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, which may lead to the development of more potent and selective compounds for the treatment of various diseases.
Applications De Recherche Scientifique
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. It has also been shown to improve cognitive function in animal models of schizophrenia. In addition, this compound has been studied for its potential role in the regulation of circadian rhythms, which are disrupted in various psychiatric disorders.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-24(21,22)19-8-6-18(7-9-19)15(20)3-2-10-23-14-5-4-12(16)11-13(14)17/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNQDAMPYPBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide](/img/structure/B4180556.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180606.png)
![methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180610.png)
